4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound characterized by its unique structure, which includes a five-membered imidazolidine ring, multiple hydrazide groups, and various functional groups.
Vorbereitungsmethoden
The synthesis of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl isocyanate with alpha1-methyl-2,5-dioxoimidazolidine to form an intermediate, which is then reacted with propionohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide groups, where nucleophiles like amines or thiols replace the existing groups, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazide groups make it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) include:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to different chemical and physical properties.
Adipic acid dihydrazide: A simpler dihydrazide compound used in various industrial applications.
Sebacic dihydrazide: Another dihydrazide with a longer aliphatic chain, used in polymer chemistry.
The uniqueness of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94231-33-1 |
---|---|
Molekularformel |
C12H22N6O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
3-[4-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C12H22N6O4/c1-3-8-11(21)18(6-7(2)10(20)16-14)12(22)17(8)5-4-9(19)15-13/h7-8H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
CSSCTUXZIKOGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.